![molecular formula C12H9BO2Se B15287773 Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
Dibenzo[b,d]selenophen-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]selenophen-2-ylboronic acid is a heterocyclic compound that contains selenium It is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]selenophen-2-ylboronic acid typically involves the formation of the selenophene ring followed by the introduction of the boronic acid group. One common method is the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]selenophen-2-carbonyl chlorides, followed by treatment with reagents like methyl thioglycolate or sodium sulfide .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. Companies like ChemScene provide bulk manufacturing and custom synthesis services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzo[b,d]selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Dibenzo[b,d]selenophen-2-ylboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of selenium-containing drugs due to selenium’s biological activity.
Medicine: Investigated for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.
Industry: Used in the development of organic semiconductor materials
Mécanisme D'action
The mechanism of action of dibenzo[b,d]selenophen-2-ylboronic acid in biological systems involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The boronic acid group can interact with enzymes and receptors, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Dibenzo[b,d]thiophen-2-ylboronic acid: Similar structure but contains sulfur instead of selenium.
Dibenzo[b,d]furan-2-ylboronic acid: Contains oxygen instead of selenium.
Benzoselenophenes: A broader class of compounds containing the selenophene ring
Uniqueness: Dibenzo[b,d]selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for medicinal chemistry applications .
Propriétés
Formule moléculaire |
C12H9BO2Se |
|---|---|
Poids moléculaire |
274.98 g/mol |
Nom IUPAC |
dibenzoselenophen-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H |
Clé InChI |
IDHWZSOLHMEMIJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)[Se]C3=CC=CC=C32)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


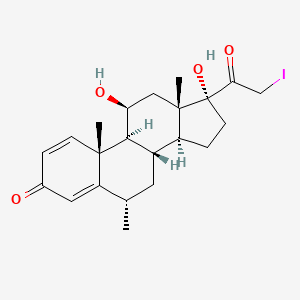

![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
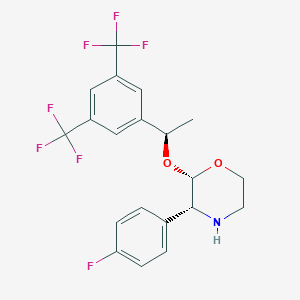
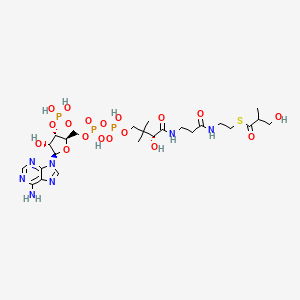
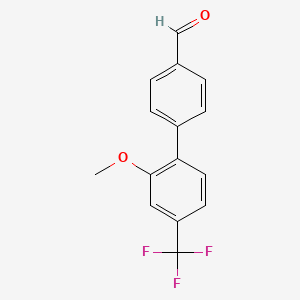
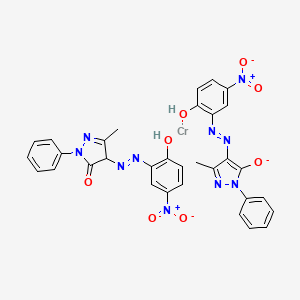

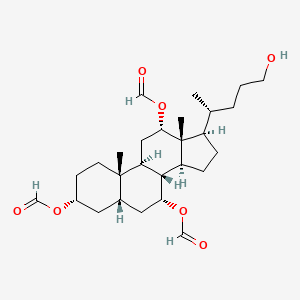
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
![N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride](/img/structure/B15287765.png)
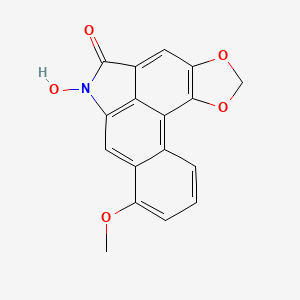
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
